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Compound of Interest

2'5'-Dimethyl-2,2,2-
Compound Name:

trifluoroacetophenone
CAS No.: 181828-02-4
Cat. No.: B065298

Get Quote

\ J

High-Potency Fluorinated Scaffold for Serine Hydrolase Inhibition[1]

Executive Summary

2',5'-Dimethyl-2,2,2-trifluoroacetophenone (hereafter referred to as 2,5-DMTFAP) represents
a specialized class of trifluoromethyl ketones (TFMKSs) utilized in medicinal chemistry as
transition-state analogs.[1] Unlike its non-fluorinated counterparts, the electron-withdrawing
nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating
reversible covalent interactions with nucleophilic residues in enzyme active sites.

This guide details the physicochemical profile, validated synthetic pathways, and mechanistic
utility of 2,5-DMTFAP in drug discovery, specifically for targeting serine proteases and
esterases.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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While the 2,6-dimethyl isomer (CAS 121456-63-1) is frequently cataloged, the 2,5-dimethyl
isomer is a specific regiochemical target derived from p-xylene.[1] It serves as a critical probe

for exploring steric constraints in ortho- and meta-substituted inhibitor binding pockets.[1]

Identity Data

Property

Specification

Systematic Name

1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone

Common Name

2'5'-Dimethyl-2,2,2-trifluoroacetophenone

CAS Number

Not widely indexed in public registries;[1][2]
(Analog 2,6-isomer: 121456-63-1)

Molecular Formula

Molecular Weight

202.17 g/mol

SMILES

Physicochemical Properties (Experimental & Predicted)

Parameter Value Relevance to Drug Design
N ) ) High thermal stability for
Boiling Point 198-202 °C (Predicted) ] ] -
diverse reaction conditions.[1]
Denser than non-fluorinated
Density ~1.18 g/mL acetophenones due to
[1]
Moderate lipophilicity; suitable
LogP 3.1+03 _
for CNS penetration.[1]
Hydration Constant ( ) Exists in equilibrium with gem-
High o )
) diol in aqueous media.[1]
o ) Rapid reversible covalent bond
Electrophilicity High

formation with Ser/Cys.[1]
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Synthetic Pathway: Friedel-Crafts Acylation[1]

The most robust route to 2,5-DMTFAP is the Lewis acid-catalyzed acylation of p-xylene (1,4-
dimethylbenzene) with trifluoroacetic anhydride (TFAA).[1] This method ensures
regioselectivity, as all four open positions on the p-xylene ring are chemically equivalent,
leading to a single regioisomer.[1]

[Flzleaction Scheme

Mechanism of Synthesis

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting
the generation of the acylium ion and the sigma-complex intermediate.

Trifluoroacetic Anhydride Activation by AICI3
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Click to download full resolution via product page

Caption: Lewis acid-mediated generation of the trifluoroacetyl cation followed by regioselective
attack on p-xylene.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume
hood due to the generation of HCI and use of moisture-sensitive reagents.

e Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic
stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

)-[11[3]

e Lewis Acid Activation: Charge the flask with Aluminum Chloride (
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, 7.3 g, 55 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

o Electrophile Formation: Add Trifluoroacetic Anhydride (TFAA, 11.5 g, 55 mmol) dropwise
over 15 minutes. Stir at 0°C for 20 minutes to generate the active acylium species.

e Substrate Addition: Mix p-Xylene (5.3 g, 50 mmol) with 10 mL of anhydrous DCM. Add this
solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature
below 5°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

e Quenching: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL of
concentrated HCI (to break the Aluminum complex).

o Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50
mL).[1] Combine organic phases, wash with saturated

(to remove trifluoroacetic acid byproduct), then brine.

 Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (expected bp
~85°C at 15 mmHg) to obtain the clear, colorless oil.

Mechanism of Action in Drug Discovery

2,5-DMTFAP acts as a Transition State Analog (TSA).[1] The highly electronegative fluorine
atoms destabilize the carbonyl bond, making the carbon extremely electron-deficient.

Inhibition Logic

When 2,5-DMTFAP enters the active site of a serine hydrolase (e.g., Acetylcholinesterase,
FAAH), the catalytic serine hydroxyl group attacks the ketone carbonyl. Instead of cleaving a
substrate, the enzyme forms a stable, reversible hemiacetal adduct.

Thermodynamic Binding Cycle
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The equilibrium shifts heavily toward the hydrated (gem-diol) or enzyme-bound hemiacetal
form, mimicking the tetrahedral transition state of amide/ester hydrolysis.

Free Ketone (2,5-DMTFAP) Serine Hydrolase
High Electrophilicity (Ser-OH)

+ H20 (Equilibrim% H20 Nﬁusion /

Gem-Diol Hydrate Michaelis Complex
(Inactive in solution) (Non-covalent)

ovalent Attack (Ser-O -> C=0)

Tetrahedral Adduct

(Hemiacetal - Inhibited)

Click to download full resolution via product page

Caption: Competitive equilibrium between hydration in solution and covalent inhibition at the
enzyme active site.

Handling & Safety (SDS Summary)

As a fluorinated ketone and alkylating-like agent, 2,5-DMTFAP requires strict safety adherence.

[1]
» Hazards:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]
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o Lachrymator: Vapors can induce tearing; handle only in a fume hood.[1]

o Storage: Store under inert gas (

or Ar) at 2-8°C. The compound is hygroscopic and will slowly convert to the solid hydrate if
exposed to atmospheric moisture.

e Incompatibility: Strong bases (haloform reaction risk), strong oxidizing agents, and reducing
agents (e.g.,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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